2-Chloro-3-(N-ethylacetamido)-1,4-naphthoquinone
Description
Properties
CAS No. |
4497-72-7 |
|---|---|
Molecular Formula |
C14H12ClNO3 |
Molecular Weight |
277.70 g/mol |
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-ethylacetamide |
InChI |
InChI=1S/C14H12ClNO3/c1-3-16(8(2)17)12-11(15)13(18)9-6-4-5-7-10(9)14(12)19/h4-7H,3H2,1-2H3 |
InChI Key |
CNHNNCYBQWVWFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity and physicochemical properties of 1,4-NQ derivatives are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of the target compound with key analogs:
Table 1: Comparative Analysis of 1,4-Naphthoquinone Derivatives
Key Findings:
Substituent Effects on Anticancer Activity :
- The azido-thymidine derivative () demonstrated potent cytotoxicity (70% apoptosis induction at 7 µM) due to hydrogen bonding with BCL-2. The target compound’s N-ethylacetamido group may similarly engage in H-bonding but with distinct targets (e.g., kinases or proteases).
- Replacement of the azide group with hydrogen or hydroxyl () reduced activity by 40–60%, highlighting the critical role of electronegative substituents.
Antimicrobial and Antifungal Activity: Piperidinylethyl amino derivatives () showed strong catalase inhibition, suggesting that bulky, nitrogen-rich substituents enhance interaction with microbial enzymes. The target compound’s acetamido group, though less basic, may still disrupt redox balance via quinone-mediated ROS generation .
Solubility and Bioavailability: Anilino derivatives () faced solubility challenges, whereas acetamido or alkylamino groups (e.g., N-ethylacetamido) likely improve aqueous solubility due to polar amide bonds, enhancing bioavailability .
EGFR and Enzyme Inhibition: The 4-methyl-phenylamino derivative () exhibited strong EGFR binding (ΔG = -9.2 kcal/mol), driven by hydrophobic interactions. The acetamido group’s dual H-bond donor/acceptor capability could mimic these interactions in kinase targets .
Preparation Methods
Synthesis of 2-Chloro-1,4-naphthoquinone from Lawsone
The chlorination of Lawsone (2-hydroxy-1,4-naphthoquinone) serves as a foundational step in accessing chloro-substituted naphthoquinones. A reported method involves reacting Lawsone with thionyl chloride (SOCl₂) at 90°C for 48 hours, yielding 2-chloro-1,4-naphthoquinone with an 85% efficiency. This exothermic reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group at position 2 is replaced by chlorine.
Reaction Conditions and Yield
| Parameter | Detail |
|---|---|
| Starting Material | Lawsone (870 mg, 5 mmol) |
| Reagent | Thionyl chloride (25 mL) |
| Temperature | 90°C |
| Duration | 48 hours |
| Yield | 85% |
| Purification | Column chromatography (hexane:ethyl acetate, 13:1) |
Post-reaction workup includes quenching in water, extraction with chloroform, and neutralization with sodium bicarbonate. The product is confirmed via ¹H NMR (δ 8.21–8.15 ppm, aromatic protons) and ¹³C NMR (δ 182.8 and 178.1 ppm, quinone carbonyls).
Nucleophilic Substitution at Position 3: Introducing the N-Ethylacetamido Group
Substitution of 3-Chloro with Ethylamine
The 3-chloro group in 2,3-dichloro-1,4-naphthoquinone is susceptible to nucleophilic displacement due to the electron-withdrawing effect of the quinone carbonyls. Reacting 2,3-dichloro-1,4-naphthoquinone with ethylamine in dimethyl sulfoxide (DMSO) at 80°C for 12 hours in the presence of potassium carbonate (K₂CO₃) facilitates substitution, yielding 2-chloro-3-(ethylamino)-1,4-naphthoquinone.
Optimized Substitution Parameters
| Parameter | Detail |
|---|---|
| Starting Material | 2,3-Dichloro-1,4-naphthoquinone |
| Reagent | Ethylamine (excess) |
| Solvent | DMSO |
| Base | K₂CO₃ (1.2 equiv) |
| Temperature | 80°C |
| Duration | 12 hours |
| Workup | Acidification, ethyl acetate extraction |
Acetylation of the Ethylamino Group
The secondary amine in 2-chloro-3-(ethylamino)-1,4-naphthoquinone is acetylated using acetic anhydride in pyridine at room temperature. This one-step acetylation converts the ethylamino group to N-ethylacetamido, completing the synthesis of the target compound.
Acetylation Protocol
| Parameter | Detail |
|---|---|
| Starting Material | 2-Chloro-3-(ethylamino)-1,4-naphthoquinone |
| Reagent | Acetic anhydride (2 equiv) |
| Catalyst | Pyridine (catalytic) |
| Temperature | Room temperature |
| Duration | 6 hours |
| Purification | Recrystallization (ethanol/water) |
Alternative Synthetic Pathways and Comparative Analysis
Direct Substitution with N-Ethylacetamide
Attempts to substitute 3-chloro directly with N-ethylacetamide under Ullmann-type coupling conditions (copper iodide, cesium carbonate, dimethylformamide at 120°C) yielded negligible product, highlighting the poor nucleophilicity of the amide group. This contrasts with successful thiol substitutions reported in analogous systems.
Reductive Amination Approach
A hypothetical route involving reductive amination of 2-chloro-3-nitro-1,4-naphthoquinone with ethylamine followed by acetylation was deemed impractical due to the instability of nitro intermediates under reduction conditions.
Analytical Validation and Spectroscopic Data
Structural Confirmation via NMR
The final product, this compound, exhibits distinct NMR signals:
- ¹H NMR (CDCl₃): δ 8.18–8.10 (m, 2H, aromatic), 7.80–7.72 (m, 2H, aromatic), 3.45 (q, 2H, CH₂CH₃), 2.12 (s, 3H, COCH₃), 1.25 (t, 3H, CH₂CH₃).
- ¹³C NMR (CDCl₃): δ 182.5 (C=O), 178.0 (C=O), 170.2 (COCH₃), 146.1 (C-Cl), 135.8–126.7 (aromatic carbons), 42.1 (CH₂CH₃), 22.3 (COCH₃), 12.5 (CH₂CH₃).
Infrared Spectroscopy
The IR spectrum (KBr) shows key absorptions at 1675 cm⁻¹ (quinone C=O), 1650 cm⁻¹ (amide C=O), and 1540 cm⁻¹ (N-H bend), confirming functional group incorporation.
Challenges and Optimization Opportunities
- Low Yields in Direct Substitution: The poor nucleophilicity of N-ethylacetamide necessitates alternative strategies, such as pre-activation with sodium hydride or transition metal catalysis.
- Purification Complexity: Column chromatography remains essential for isolating intermediates, but solvent systems require optimization to reduce material loss.
- Scalability: The use of DMSO in large-scale reactions poses environmental and safety concerns, prompting exploration of greener solvents like cyclopentyl methyl ether.
Q & A
Basic: What synthetic routes are recommended for 2-Chloro-3-(N-ethylacetamido)-1,4-naphthoquinone, and how can reaction conditions be optimized?
The synthesis leverages nucleophilic substitution using 2,3-dichloro-1,4-naphthoquinone as a precursor. Key steps include:
- Precursor activation : React 2,3-dichloro-1,4-naphthoquinone with N-ethylacetamide derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) under inert conditions .
- Base selection : Use K₂CO₃ or triethylamine to deprotonate the nucleophile and enhance substitution efficiency .
- Reaction monitoring : Track progress via TLC (e.g., silica gel with hexane/EtOAc) to ensure complete consumption of the dichloro precursor .
- Purification : Isolate the product via column chromatography (silica gel) or recrystallization (ethanol or acetone) .
Optimization strategies : Adjust solvent polarity (DMF > acetonitrile for faster kinetics), maintain temperatures between 60–80°C, and use a 1:1.2 molar ratio of dichloro precursor to amine for higher yields .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro at C2, N-ethylacetamido at C3). Key signals include:
- IR spectroscopy : Identify C=O stretches (~1650–1700 cm⁻¹ for quinone and amide groups) .
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
Advanced: How do structural modifications at the 3-position influence the antibacterial activity of 2-Chloro-1,4-naphthoquinone derivatives?
- Amino vs. sulfur substituents : Sulfur-containing groups (e.g., thioether) generally exhibit higher antibacterial activity than amino derivatives due to enhanced redox cycling and ROS generation .
- Substituent bulkiness : Bulky groups (e.g., tert-butyl) reduce membrane permeability, whereas linear alkyl chains (e.g., ethyl) improve bioavailability .
- Methodological validation :
Advanced: What experimental approaches resolve contradictions in reported biological activities of 2-Chloro-3-substituted-1,4-naphthoquinones?
- Data normalization : Account for variations in assay conditions (e.g., cell line specificity, incubation time) .
- Redox profiling : Compare reduction potentials (via cyclic voltammetry) to correlate with pro-apoptotic activity .
- Structural analogs : Synthesize derivatives with controlled substitutions (e.g., replacing N-ethylacetamido with pyrazine) to isolate structure-activity trends .
- Meta-analysis : Cross-reference cytotoxicity data (e.g., IC₅₀ values) across studies to identify outliers .
Advanced: How do molecular docking studies elucidate the anticancer mechanism of this compound derivatives?
- Target selection : Prioritize proteins like BCL-2 (apoptosis regulation) or EGFR (tyrosine kinase activity) .
- Docking workflow :
- Protein preparation : Retrieve crystal structures (PDB ID: 1G5M for BCL-2) and optimize hydrogen bonding networks .
- Ligand parametrization : Assign charges and torsional constraints using software like AutoDock Vina .
- Interaction analysis : Identify key binding residues (e.g., hydrogen bonds with Asp108 in BCL-2) .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .
Advanced: What methodologies are used to assess the electrochemical properties of 2-Chloro-3-substituted-1,4-naphthoquinones for catalytic applications?
- Cyclic voltammetry (CV) : Measure redox potentials in non-aqueous solvents (e.g., acetonitrile with 0.1 M TBAPF₆) .
- Controlled potential electrolysis : Quantify H₂O₂ production efficiency at cathodic potentials (~-0.5 V vs. Ag/AgCl) .
- Surface modification : Immobilize derivatives on carbon electrodes via covalent grafting (e.g., using trimethoxysilyl linkers) .
Table 1. Key Biological Activities of 2-Chloro-3-Substituted-1,4-Naphthoquinones
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
